5-Methylhept-1-en-3-yl acetate
Description
5-Methylhept-1-en-3-yl acetate (CAS: 79507-87-2) is a branched unsaturated acetate ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. Its structure features a hept-1-ene backbone substituted with a methyl group at position 5 and an acetate ester at position 3. The IUPAC name, 3-ethenyl-5-methyl-2-methylidenehex-4-en-1-yl acetate, highlights its conjugated double bonds and stereochemical complexity .
Properties
CAS No. |
10203-76-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methylhept-1-en-3-yl acetate |
InChI |
InChI=1S/C10H18O2/c1-5-8(3)7-10(6-2)12-9(4)11/h6,8,10H,2,5,7H2,1,3-4H3 |
InChI Key |
AVERIPYWXSJZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C=C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhept-1-en-3-yl acetate typically involves the esterification of 5-Methylhept-1-en-3-ol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of 5-Methylhept-1-en-3-yl acetate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methylhept-1-en-3-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 5-Methylhept-1-en-3-ol and acetic acid.
Reduction: 5-Methylhept-1-en-3-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Methylhept-1-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone communication in insects.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry as a flavoring agent and fragrance component.
Mechanism of Action
The mechanism of action of 5-Methylhept-1-en-3-yl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-methylhept-1-en-3-yl acetate with structurally or functionally related compounds, including vinyl acetate, methyl 2-hydroxyacetate, and zinc acetate.
Table 1: Comparative Overview of Acetate Derivatives
Structural and Functional Differences
- Branched vs. Linear Chains: The target compound’s branched heptene chain contrasts with vinyl acetate’s linear structure. Branching may reduce crystallinity and enhance solubility in nonpolar solvents, which is advantageous in fragrance formulations.
- Functional Groups : Unlike methyl 2-hydroxyacetate, which contains a polar hydroxyl group, 5-methylhept-1-en-3-yl acetate is purely lipophilic, limiting its use in aqueous systems. Zinc acetate, as an ionic compound, exhibits distinct properties like high water solubility and thermal stability .
Research Findings and Gaps
- Spectroscopic Studies : Zinc acetate has been analyzed via RIXS (resonant inelastic X-ray scattering) to probe its electronic structure in aqueous solutions . Similar studies for 5-methylhept-1-en-3-yl acetate are unavailable, leaving its electronic properties uncharacterized.
- Synthetic Routes : details synthesis methods for unrelated pyrazole derivatives, highlighting the need for targeted research on the target compound’s preparation .
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